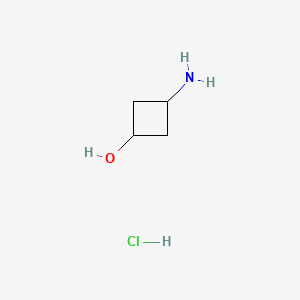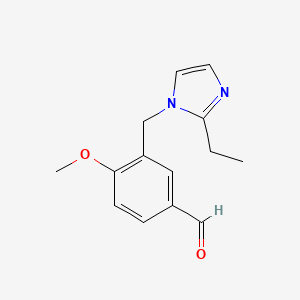
(±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene is an organic compound known for its insecticidal properties. It is derived from chrysanthemum flowers and belongs to the pyrethroid family of organic compounds. Pyrethroids are widely used in pest control due to their effectiveness in killing insects while being relatively safe for humans and animals.
Preparation Methods
The synthesis of (±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene involves the extraction of compounds from chrysanthemum flowers followed by purification. The purified compounds are then synthesized using a chemical reaction that involves various reagents and catalysts. Industrial production methods typically involve large-scale extraction and purification processes to obtain the compound in significant quantities.
Chemical Reactions Analysis
(±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reactions involving halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is studied for its insecticidal properties and potential effects on non-target organisms. In medicine, research is focused on its potential therapeutic applications, including its use as an anti-parasitic agent. In industry, it is used in the formulation of insecticides and pest control products.
Mechanism of Action
The mechanism of action of (±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene involves its interaction with the nervous system of insects. It targets sodium channels in the nerve cells, causing prolonged depolarization and eventual paralysis of the insect. This leads to the insect’s death. The molecular pathways involved include the disruption of normal nerve signal transmission, which is critical for the insect’s survival.
Comparison with Similar Compounds
(±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene is unique among pyrethroids due to its specific structure and insecticidal properties. Similar compounds include (6Z,9Z)-6,9-Icosadienoic acid and other pyrethroids derived from chrysanthemum flowers . These compounds share similar insecticidal properties but differ in their chemical structures and specific applications. The uniqueness of this compound lies in its high efficacy and relatively low toxicity to non-target organisms.
Properties
CAS No. |
97697-79-5 |
|---|---|
Molecular Formula |
C₁₉H₃₄O |
Molecular Weight |
278.47 |
Synonyms |
rel-(2R,3S)-2-Ethyl-3-(2Z,5Z)-2,5-pentadecadien-1-yloxirane; (2R,3S)-rel-2-Ethyl-3-(2Z,5Z)-2,5-pentadecadienyl-oxirane; [2α,3α(2Z,5Z)]-2-Ethyl-3-(2,5-pentadecadienyl)-oxirane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)
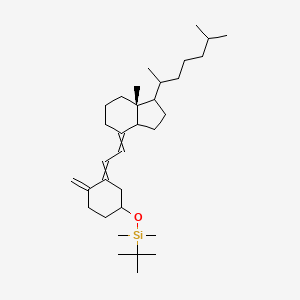
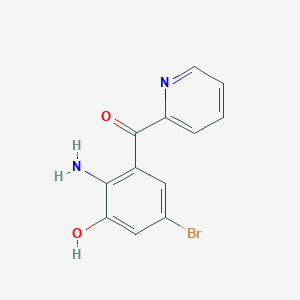
![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)

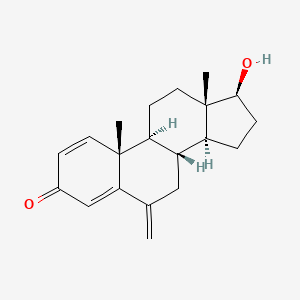
![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B1145821.png)
